
tert-Butyl (4-chloro-2-(chlorosulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate: is a chemical compound with the molecular formula C11H14ClNO4S . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Métodos De Preparación
The synthesis of tert-butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-(chlorosulfonyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under inert atmosphere conditions at low temperatures to ensure high yield and purity . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
tert-Butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. This reactivity makes it a valuable tool in biochemical studies and drug development .
Comparación Con Compuestos Similares
tert-Butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler carbamate with different reactivity and applications.
tert-Butyl N-[4-chlorophenyl]carbamate: Lacks the chlorosulfonyl group, resulting in different chemical properties and uses.
tert-Butyl N-[4-methylsulfonylphenyl]carbamate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, leading to variations in reactivity and applications.
The presence of the chlorosulfonyl group in tert-butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate makes it unique and highly reactive, which is advantageous for specific scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H13Cl2NO4S |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chloro-2-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-11(2,3)18-10(15)14-8-5-4-7(12)6-9(8)19(13,16)17/h4-6H,1-3H3,(H,14,15) |
Clave InChI |
PGDAFTPPKNGOMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


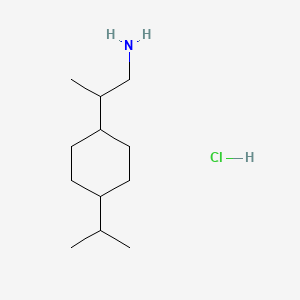
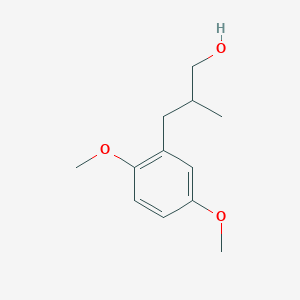
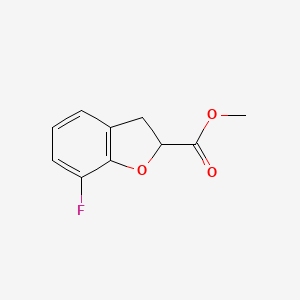
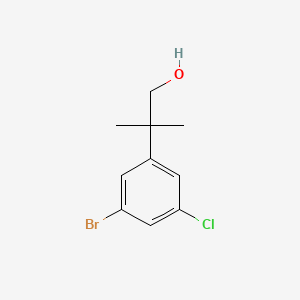
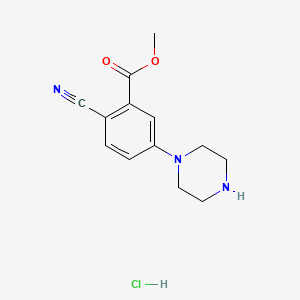

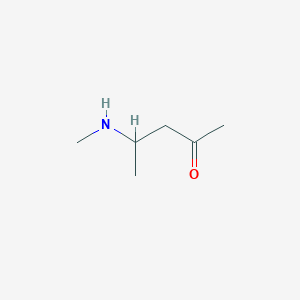
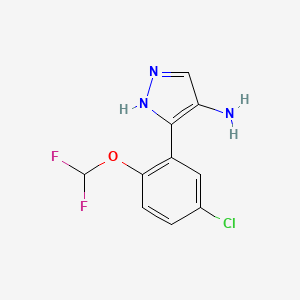

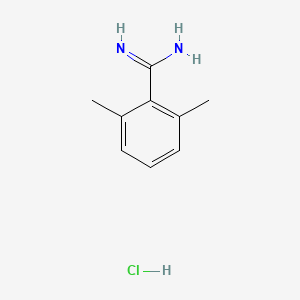
![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)
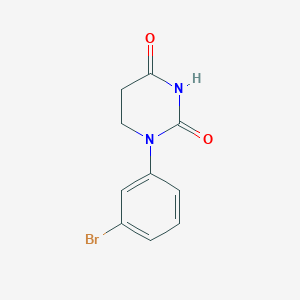
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)

